

Spectroscopic Profile of (+)-α-Funebrene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol .[1][2][3] This bicyclic compound is a constituent of the essential oils of various plants, most notably Cupressus funebris (Chinese Weeping Cypress). Its structural elucidation and characterization are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for (+)-α-Funebrene and detailed experimental protocols for its analysis.

Spectroscopic Data

The definitive identification and structural confirmation of (+)-α-Funebrene rely on the careful analysis of its spectroscopic data. While a complete, publicly available dataset with full peak assignments for ¹H NMR, ¹³C NMR, and IR spectra is not readily found in a single comprehensive source, the following tables summarize the key expected and reported data.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)- α -Funebrene.



Table 1: Mass Spectrometry Data for (+)- α -Funebrene[1]

Parameter	Value
Molecular Formula	C15H24
Molecular Weight	204.35 g/mol
Molecular Ion (M+)	m/z 204

The mass spectrum is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 204.[1] The fragmentation pattern is consistent with other sesquiterpenes, often showing losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of (+)- α -Funebrene, providing information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The 1 H NMR spectrum of (+)- α -Funebrene is expected to show signals in the olefinic, aliphatic, and methyl regions, characteristic of its sesquiterpene structure. Specific chemical shifts and coupling constants are essential for assigning the protons to their respective positions in the molecule.

¹³C NMR Spectroscopy

The 13 C NMR spectrum provides information on all 15 carbon atoms in the (+)- α -Funebrene molecule, including the quaternary carbons, methines, methylenes, and methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Note:Detailed, experimentally verified and fully assigned 1H and ^{13}C NMR data for (+)- α -Funebrene is not consistently available in publicly accessible literature. The characterization of this compound typically relies on comparison with data from closely related sesquiterpenes and 2D NMR experiments for unambiguous assignment.

Infrared (IR) Spectroscopy



The IR spectrum of (+)- α -Funebrene, a hydrocarbon, is expected to be relatively simple, dominated by C-H and C-C bond vibrations.

Table 2: Predicted Infrared (IR) Spectroscopy Data for (+)-α-Funebrene

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~3080 - 3010	C-H stretch	=C-H (alkene)
~2960 - 2850	C-H stretch	-C-H (alkane)
~1640	C=C stretch	Alkene
~1465	C-H bend	-CH ₂ -
~1375	C-H bend	-СН₃

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (+)- α -Funebrene, typical for sesquiterpene compounds.

Sample Preparation

A pure sample of (+)- α -Funebrene is required for accurate spectroscopic analysis. Isolation from essential oils is typically achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like (+)-α-Funebrene.
- Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used.
- ¹H NMR Acquisition:



- A standard pulse sequence (e.g., zg30) is used.
- The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-tonoise ratio.
- The relaxation delay (d1) should be set to at least 1 second.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum.
 - The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



• Sample Preparation:

- Neat Liquid: A drop of the purified liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Solution: A dilute solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
- Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A
 background spectrum of the salt plates or solvent is recorded and subtracted from the
 sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing volatile compounds like (+)-α-Funebrene.
- GC Conditions:
 - o Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: The mass analyzer is typically scanned over a range of m/z 40-400.
- Identification: The identification of (+)-α-Funebrene is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a natural product like (+)- α -Funebrene.

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References

- 1. (+)-alpha-Funebrene | 50894-66-1 | Benchchem [benchchem.com]
- 2. (+)-alpha-Funebrene | lookchem [lookchem.com]
- 3. (+)-alpha-Funebrene | C15H24 | CID 6552024 PubChem [pubchem.ncbi.nlm.nih.gov]
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